Dodecanedioic acid diammonium salt
Overview
Description
. It is derived from dodecanedioic acid, a dicarboxylic acid with a 12-carbon chain. This compound is primarily used in chemical synthesis and has applications in various industries .
Scientific Research Applications
Dodecanedioic acid diammonium salt has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme reactions.
Medicine: Research has explored its potential in drug delivery systems and as a component in biodegradable materials.
Industry: It is used in the production of high-performance polyamides, lubricants, and plasticizers.
Safety and Hazards
Dodecanedioic acid diammonium salt may be harmful if swallowed and can cause serious eye irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .
Relevant Papers
One relevant paper discusses the production of Dodecanedioic acid via biotransformation of low-cost plant-oil derivatives using Candida tropicalis . This research could potentially provide insights into sustainable, bio-based, efficient processes for the production of Dodecanedioic acid and its derivatives, such as this compound .
Mechanism of Action
Target of Action
Dodecanedioic acid diammonium salt is a dicarboxylic acid that is water-soluble
Mode of Action
As a dicarboxylic acid, it may participate in various chemical reactions, particularly in the formation of polymers and materials .
Biochemical Pathways
this compound is involved in a metabolic pathway intermediate to those of lipids and carbohydrates . A multi-enzymatic cascade was designed and constructed for the production of Dodecanedioic acid from linoleic acid based on the lipoxygenase pathway in plants . This cascade involves several enzymes, including lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an unidentified double-bond reductase .
Result of Action
It is known that dodecanedioic acid can help maintain normal blood sugar and energy levels in type 2 diabetic patients without increasing the blood glucose load in the process .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used in chemical synthesis
Cellular Effects
It has been used in the whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid . This suggests that it may have some influence on cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its use in chemical synthesis suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It has been shown in animal models to increase metabolic rate and improve fatty acid oxidation . This suggests that it may have dosage-dependent effects, potentially including threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Dodecanedioic acid diammonium salt may be involved in the lipoxygenase pathway in plants, as suggested by its use in the whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid . This could involve interactions with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanedioic acid diammonium salt can be synthesized by neutralizing dodecanedioic acid with ammonia. The reaction typically involves dissolving dodecanedioic acid in water and then adding an aqueous solution of ammonia until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the diammonium salt as a solid .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The process involves the use of large reactors where dodecanedioic acid is neutralized with ammonia under controlled conditions. The product is then purified and dried to obtain the final compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the carboxylate groups are oxidized to form various products.
Reduction: The compound can be reduced to form dodecanediol, a diol with a 12-carbon chain.
Substitution: The ammonium ions can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ion-exchange resins or solutions of other cations are used for substitution reactions.
Major Products:
Oxidation: Products include dodecanedioic acid derivatives.
Reduction: The major product is dodecanediol.
Substitution: The products depend on the cation used in the reaction.
Comparison with Similar Compounds
- Tetradecanedioic acid diammonium salt
- Hexadecanedioic acid diammonium salt
- Octadecanedioic acid diammonium salt
Comparison: Dodecanedioic acid diammonium salt is unique due to its 12-carbon chain, which provides specific properties such as solubility and reactivity. Compared to shorter or longer chain dicarboxylic acid diammonium salts, it offers a balance between flexibility and stability, making it suitable for various applications .
Properties
IUPAC Name |
azane;dodecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVMRFAFMVKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72447-43-9 | |
Record name | Dodecanedioic acid diammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.